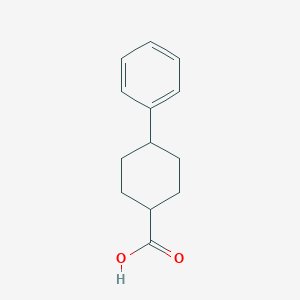

4-Phenylcyclohexanecarboxylic acid

概览

描述

Synthesis Analysis

- 4-Phenylcyclohexanecarboxylic acid and its derivatives can be synthesized through various chemical pathways. For instance, derivatives like trans-4(4-alkylphenyl)cyclohexanecarboxylic acids were synthesized and studied for their mesomorphic and dielectric properties (Karamysheva et al., 1976). Another example is the synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids, which are closely related to 4-Phenylcyclohexanecarboxylic acid (Avenoza et al., 1999).

Molecular Structure Analysis

- The molecular structure of 4-Phenylcyclohexanecarboxylic acid derivatives often influences their physical and chemical properties. For example, the structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, a compound closely related to 4-Phenylcyclohexanecarboxylic acid, was determined using X-ray analysis, revealing a rigid bentrod-like conformation (Koyano et al., 1986).

Chemical Reactions and Properties

- 4-Phenylcyclohexanecarboxylic acid and its derivatives participate in various chemical reactions. For instance, the generation and reactivity of the 4-aminophenyl cation, a key intermediate in reactions involving derivatives of 4-Phenylcyclohexanecarboxylic acid, were studied, showcasing its reactivity in different solvent conditions (Guizzardi et al., 2001).

Physical Properties Analysis

- The physical properties of 4-Phenylcyclohexanecarboxylic acid derivatives, such as mesomorphic behavior, are significant for their applications. For instance, derivatives of this compound showed nematic and smectic mesophases, indicating their potential use in liquid crystal technology (Bezborodov et al., 1992).

Chemical Properties Analysis

- The chemical properties of 4-Phenylcyclohexanecarboxylic acid derivatives, like acidity and reactivity, are crucial for understanding their behavior in different environments. Studies on similar compounds, such as 4-aminophenyl cation derivatives, give insights into the electrophilic and nucleophilic reactions they can undergo (Guizzardi et al., 2001).

科研应用

Complement Inhibitory Activities : Derivatives of 4-Phenylcyclohexanecarboxylic acid, specifically 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids, have been found to exhibit potent complement inhibitory activities. They can suppress the complement-dependent reverse passive Arthus reaction in guinea pigs (Bailey et al., 1985).

Nematic Mesophase Formation : Phenyl 4-Alkylbiphenyl-4′-carboxylic and trans-4(4-alkylphenyl)cyclohexanecarboxylic acids demonstrate the ability to form nematic mesophases and exhibit decreased dielectric constants when the benzene ring is replaced (Karamysheva et al., 1976).

Electro-Optic Display Device Applications : Laterally substituted phenyl benzoates incorporating a trans-1,4-disubstituted cyclohexane ring are important components in commercial chiral smectic C mixtures used for electro-optic display devices (Kelly, 1989).

Molecular Recognition of Dicarboxylate Ions : A study on bis-phenylureas derived from a new dicarboxylic acid found that these compounds effectively bind diammonium and dicarboxylate salts. The cis and trans isomers were distinguished based on their relative binding affinities to alkyl diammonium dipicrates (Jeong et al., 1996).

Antistaphylococcal Activity : Probiotics with derivatives of 4-Phenylcyclohexanecarboxylic acid, such as 4-aminocyclohexanecarboxylic acid, have shown antistaphylococcal activity. Increased Rm values in these compounds indicate stronger antistaphylococcal effects (Fujii et al., 1977).

Enantioselectivity in Kinetic Resolution of Primary Amines : Carboxylic acids, such as 4-Phenylcyclohexanecarboxylic acid, have been found to achieve high enantioselectivity and accelerated reaction rates compared to their ester counterparts in the kinetic resolution of primary amines (Nechab et al., 2007).

Production of Phenylcyclohexane : The hydrogenation of benzene over supported transition metal catalysts efficiently produces phenylcyclohexane, with cyclohexene playing a key role as an intermediate in this process (Slaugh & John, 1969).

Stabilization and Reactivity of the 4-Aminophenyl Cation : The 4-aminophenyl cation, generated by the photolysis of 4-chloroaniline, exhibits a planar geometry and is stabilized significantly compared to its slightly bent singlet counterpart. Its reactivity varies depending on the hydrogen-donating properties of the solvent (Guizzardi et al., 2001).

Antiplasmin Activity : Certain derivatives of 4-Phenylcyclohexanecarboxylic acid, like t-4-aminomethyl-c-3-methyl-r-1-cyclohexanecarboxylic acid (23B), have shown significant antiplasmin activity, surpassing the activity of trans 4-aminomethylcyclohexanecarboxylic acid (Isoda, 1979).

Synthesis of Hydrophilic Aliphatic Polyesters : Hydrophilic aliphatic polyesters can be synthesized and polymerized with functional groups, offering an eco-friendly alternative to traditional polymers. This includes derivatives of 4-Phenylcyclohexanecarboxylic acid (Trollsås et al., 2000).

Amelioration of Skin Wrinkles : Tranexamic acid, an antifibrinolytic agent primarily derived from the trans-isomer of 4-aminomethylcyclohexane carboxylic acid, reduces mast cell proliferation and increases fibroblast proliferation, thereby improving wrinkles caused by skin dryness (Hiramoto et al., 2016).

Safety And Hazards

性质

IUPAC Name |

4-phenylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYSTPDYCASVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10996445 | |

| Record name | 4-Phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylcyclohexanecarboxylic acid | |

CAS RN |

7494-76-0 | |

| Record name | 7494-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10996445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-cyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

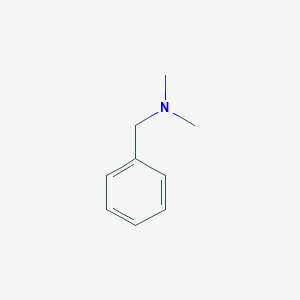

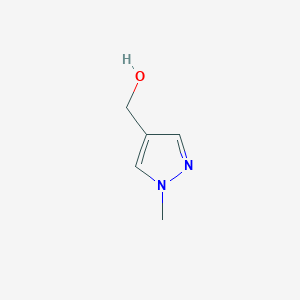

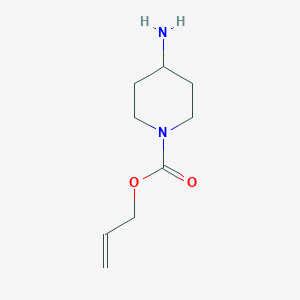

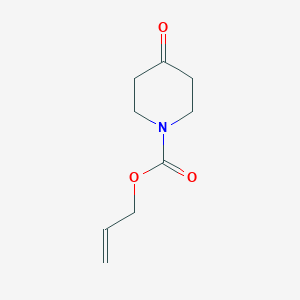

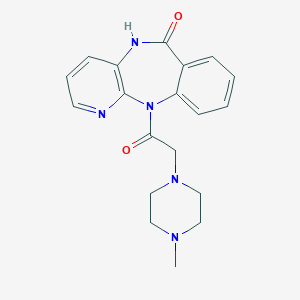

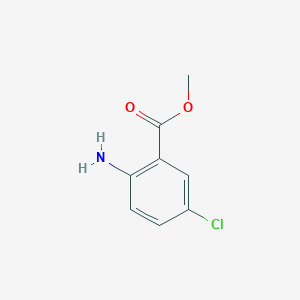

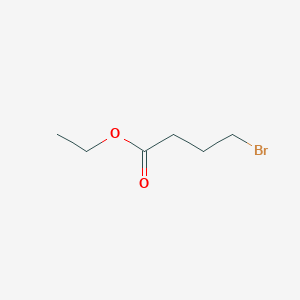

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Spiro[bicyclo[3.1.0]hex-3-ene-2,2-[1,3]dioxolane], 6-methylene-, (-)-](/img/structure/B46911.png)

![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)

![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)